1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea
Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic urea derivative characterized by a bifunctional aromatic and heterocyclic architecture. Its structure comprises a 4-ethoxyphenyl group linked via a urea moiety to a hydroxyethyl chain bearing a 2,5-dimethylfuran-3-yl substituent. The hydroxyethyl group enhances solubility in polar solvents, while the dimethylfuran and ethoxyphenyl moieties contribute to lipophilicity, influencing membrane permeability and target binding affinity.
Properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-4-22-14-7-5-13(6-8-14)19-17(21)18-10-16(20)15-9-11(2)23-12(15)3/h5-9,16,20H,4,10H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDNEXJLYHZAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(4-ethoxyphenyl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
The compound's molecular formula is , with a molecular weight of approximately 303.38 g/mol. Its structure features a urea moiety linked to a dimethylfuran derivative and an ethoxyphenyl group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan derivative : The dimethylfuran is functionalized to introduce the hydroxyethyl group.
- Urea formation : The urea bond is formed through the reaction of the furan derivative with an appropriate isocyanate or amine.
- Final modifications : Ethoxy groups are introduced to enhance solubility and biological activity.
Anticancer Activity
Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, a study highlighted that similar compounds demonstrated IC50 values ranging from 1.7 to 28.7 µM across various cancer cell lines, including non-small lung cancer and breast cancer cell lines . While specific data for our compound is limited, its structural similarities suggest potential efficacy.
The proposed mechanisms through which urea derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many urea compounds act as inhibitors of key enzymes involved in cancer progression, such as GSK-3β and other kinases .
- Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Similar Urea Derivatives
A comparative analysis was conducted on a series of urea derivatives based on Lenalidomide. The study revealed that certain modifications led to enhanced selectivity and potency against specific cancer cell lines, suggesting that structural variations can significantly impact biological activity .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 25.1 | Lung Cancer |
| Compound B | 21.5 | Leukemia |
| Compound C | 15.9 | Breast Cancer |
This table illustrates the potential range of activity for structurally related compounds, which may provide insights into the expected efficacy of this compound.
In Silico Studies
In silico approaches have been employed to predict the binding affinities and interactions of this compound with various biological targets. Molecular docking studies suggest favorable interactions with proteins involved in tumor growth regulation, indicating a strong potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are extensively studied for their structural versatility and bioactivity. Below is a comparative analysis of the target compound with structurally or functionally related analogs, based on substituent variations and inferred properties:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Insights from Structural Analysis
- This may improve binding to hydrophobic enzyme pockets.
Synthetic and Solubility Considerations :
- Compared to halogenated derivatives (e.g., bromo/chloro compounds), the ethoxy and dimethylfuran groups reduce molecular weight and polarity, likely improving oral bioavailability .
- The absence of heavy halogens (Br/Cl) may mitigate toxicity risks associated with halogenated urea analogs, making the target compound a safer candidate for therapeutic development.
Research Findings and Limitations
- Patent Data (EP 4 121 415 B1) : The patent highlights urea derivatives with hydroxyethyl/aryl groups as promising scaffolds for enzyme inhibition or receptor modulation. However, specific bioactivity data for the target compound remain undisclosed, necessitating further experimental validation .
- Comparative Gaps: No direct pharmacological or agrochemical performance data (e.g., IC50, LD50) are available for the target compound in the provided evidence. Existing analogs suggest urea derivatives with halogenated aryl groups exhibit antifungal properties, but the role of furan and ethoxy substituents in the target molecule requires empirical investigation.
Preparation Methods
Formation of 2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl Intermediate
The synthesis begins with functionalization of 2,5-dimethylfuran-3-carbaldehyde. Nucleophilic addition of ethylene glycol under acidic conditions generates the corresponding glycol adduct, which undergoes reduction to yield 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethanol. This step parallels methodologies observed in furan derivative syntheses, where hydroxylation is achieved via catalytic hydrogenation or borohydride reduction.
Key Reaction Conditions :
Urea Bond Formation with 4-Ethoxyaniline
The hydroxyethyl intermediate is subsequently converted to an isocyanate via treatment with phosgene or safer alternatives like triphosgene in anhydrous dichloromethane. This isocyanate reacts with 4-ethoxyaniline in the presence of a base (e.g., triethylamine) to form the target urea.
Optimization Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
